
Agroclavine
Übersicht
Beschreibung
Agroclavine is an ergot alkaloid belonging to the group of clavine alkaloids. It is a naturally occurring compound produced by fungi, particularly those in the Clavicipitaceae family. This compound has a chemical formula of C16H18N2 and a molecular weight of 238.33 g/mol . It is structurally characterized by a tetracyclic ergoline ring system with methyl groups at positions 6 and 8 . Historically, this compound has been used in the synthesis of ergot-based drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Agroclavine can be synthesized through the biotransformation of other ergot alkaloids. One common method involves the hydroxylation of chanoclavine to produce this compound . This process can be carried out using plant cell suspension cultures, which offer a manageable submerged cultivation environment with significant biochemical potential .
Industrial Production Methods: In industrial settings, this compound is typically produced through the fermentation of specific fungal strains. For example, the mutant Claviceps sp. strain c106 can be cultivated in a complex medium containing sucrose, citric acid, and yeast extract to yield this compound . The content of this compound reaches its maximum concentration on days 15-16 of cultivation .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Agroclavin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die Oxidation von Agroclavin zu Elymoclavin, die durch Cytochrom-P450-Monooxygenasen katalysiert wird . Dieser Oxidationsprozess beinhaltet die Umwandlung der an C8 gebundenen Methylgruppe in eine Hydroxylgruppe .
Häufige Reagenzien und Bedingungen:
Oxidation: Cytochrom-P450-Monooxygenasen werden häufig für die Oxidation von Agroclavin verwendet.
Reduktion: Standard-Reduktionsmittel wie Natriumborhydrid können verwendet werden, um Agroclavin-Derivate zu reduzieren.
Substitution: Verschiedene Nucleophile können verwendet werden, um funktionelle Gruppen am Ergolin-Ring zu substituieren.
Hauptprodukte:
Elymoclavin: Entsteht durch die Oxidation von Agroclavin.
Hydroxylierte Derivate: Produziert durch Biotransformationsprozesse.
Wissenschaftliche Forschungsanwendungen
Agroclavin hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Es wird auf seine Rolle im Pilzstoffwechsel und seine Interaktionen mit Pflanzenwirten untersucht.
Medizin: Agroclavin weist zytotoxische Eigenschaften auf und wird auf sein Potenzial als antineoplastisches Mittel untersucht.
5. Wirkmechanismus
Agroclavin entfaltet seine Wirkungen in erster Linie durch seine Interaktion mit Dopaminrezeptoren. Es wirkt als D1-Dopaminrezeptor-Agonist, der verschiedene neurologische Pfade beeinflusst . Zusätzlich kann Agroclavin mit α-Adrenozeptoren interagieren und so zu seinem pharmakologischen Profil beitragen . Die genauen molekularen Zielstrukturen und Pfade, die an seinen zytotoxischen Wirkungen beteiligt sind, werden noch untersucht .
Wirkmechanismus
Agroclavine exerts its effects primarily through its interaction with dopamine receptors. It acts as a D1 dopamine receptor agonist, which influences various neurological pathways . Additionally, this compound can interact with α-adrenoceptors, contributing to its pharmacological profile . The exact molecular targets and pathways involved in its cytotoxic effects are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Agroclavin gehört zur Familie der Clavin-Alkaloide, zu der auch Verbindungen wie Festuclavin und Pyroclavin gehören . Im Vergleich zu anderen Mutterkornalkaloiden wie Ergotamin fehlen Agroclavin die umfangreichen Peptidkettenmodifikationen . Dieser strukturelle Unterschied trägt zu seinen einzigartigen pharmakologischen Eigenschaften bei, wie z. B. seiner schwächeren dopaminergen Aktivität im Vergleich zu potentere Mutterkornalkaloiden .
Ähnliche Verbindungen:
- Festuclavin
- Pyroclavin
- Elymoclavin
- Ergotamin
Biologische Aktivität
Agroclavine, a member of the ergot alkaloid family, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, biosynthesis, and implications for future research.
1. Overview of this compound
This compound is derived from the fungus Claviceps purpurea, which is known for producing various ergot alkaloids. These compounds are structurally related to lysergic acid and have been studied for their effects on the central nervous system (CNS) and other biological systems.
2. Pharmacological Properties
This compound exhibits several pharmacological properties that are significant for its potential use in medicine:
- CNS Activity : Studies have shown that this compound affects learning and memory processes in animals. Specifically, it has been observed to impair retention in both active and passive avoidance tasks in mice without altering learning rates or retrieval efficacy .
- Receptor Interactions : Research indicates that this compound interacts with various CNS receptors, similar to other clavine alkaloids. Its activity suggests potential applications in treating neurological disorders .
3. Biosynthesis of this compound
The biosynthesis of this compound involves several enzymatic steps within Claviceps purpurea. Key findings include:
- Enzymatic Pathway : The conversion of chanoclavine-I aldehyde to this compound is catalyzed by the enzyme EasG in the presence of reduced glutathione (GSH) and NADPH. This reaction highlights the importance of specific enzymes in the biosynthetic pathway of ergot alkaloids .
- Engineering for Production : Recent advances have utilized engineered strains of Saccharomyces cerevisiae to enhance the production of this compound. By manipulating the expression of biosynthetic genes, researchers have achieved significant increases in this compound yields, indicating a promising route for industrial production .
4. Case Studies and Research Findings
Several studies have investigated the biological activity and pharmacological effects of this compound:
5. Future Directions
The ongoing research into this compound's biological activity suggests several future directions:
- Therapeutic Applications : Further exploration of this compound's effects on CNS disorders could lead to new treatments for conditions such as depression or anxiety.
- Industrial Production : The optimization of biosynthetic pathways for this compound can facilitate its large-scale production, making it more accessible for research and clinical applications.
- Comparative Studies : Investigating the differences between this compound and other ergot alkaloids may provide insights into their unique pharmacological profiles and mechanisms of action.
Eigenschaften
IUPAC Name |
7,9-dimethyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,13,15,17H,7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOOMMHNYOJWCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970144 | |
Record name | 6,8-Dimethyl-8,9-didehydroergoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548-42-5 | |
Record name | Agroclavine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,8-Dimethyl-8,9-didehydroergoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8,9-didehydro-6,8-dimethylergoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.135 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.